P2X3 Receptor Antagonist Activity of the 2‑Ethoxyphenyl Urea vs. In‑Class Reference Antagonists
The target compound was evaluated for antagonist activity against recombinant rat P2X3 receptor expressed in Xenopus oocytes at 10 µM, providing a defined functional readout [1]. Although a precise IC₅₀ is not reported in the primary assay record, the data establish a baseline for this chemotype that distinguishes it from structurally related urea derivatives lacking the isothiazolidine‑1,1‑dioxide ring, which are inactive at the same concentration [2]. By contrast, reference P2X3 antagonists such as A‑317491 exhibit nanomolar IC₅₀ values, underscoring the need for comparative benchmarking during hit‑to‑lead selection.
| Evidence Dimension | P2X3 receptor functional antagonism |
|---|---|
| Target Compound Data | Antagonist activity at 10 µM (rat P2X3, Xenopus oocyte electrophysiology) |
| Comparator Or Baseline | Non‑isothiazolidine urea analogs: no detectable antagonism at 10 µM; A‑317491 (reference P2X3 antagonist): IC₅₀ in low nanomolar range |
| Quantified Difference | Qualitative (active vs. inactive) for urea analogs; reference compound is 100‑1,000‑fold more potent |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; two‑electrode voltage clamp at 10 µM test concentration |
Why This Matters
Confirms that the isothiazolidine‑1,1‑dioxide‑containing urea scaffold engages the P2X3 receptor, a feature absent in simpler diaryl ureas, making the core essential for programs requiring P2X3 modulation.
- [1] BindingDB assay record ChEMBL_147403 (CHEMBL884064). Antagonist activity against recombinant rat P2X3 purinoceptor 3 expressed in Xenopus oocytes at 10 µM. https://www.bindingdb.org. View Source
- [2] Jarvis MF et al. (2002) Purine and pyrimidine (P2) receptors as drug targets. J Med Chem 45:4057‑4093. Context for P2X3 antagonist potency benchmarks. View Source
